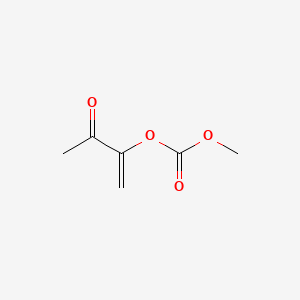

Methyl 3-oxobut-1-en-2-yl carbonate

Description

Contextualization within Enol Carbonate Chemistry

Enol carbonates are a class of organic compounds characterized by a carbonate group attached to the oxygen of an enol or enolate. They serve as versatile precursors in organic synthesis, primarily as "masked" or protected forms of enolates. nih.gov The synthesis of enol carbonates can be achieved by treating ketone enolates with an acylating agent, such as a chloroformate. nih.gov For instance, the reaction of ketone enolates with reagents like allyl 1H-imidazole-1-carboxylates in the presence of boron trifluoride etherate provides a convenient route to various allyl enol carbonates. nih.gov

Methyl 3-oxobut-1-en-2-yl carbonate is specifically the methyl enol carbonate of acetylacetone (B45752) (also known as 2,4-pentanedione). magritek.comatamanchemicals.com Acetylacetone is a classic β-diketone known for its keto-enol tautomerism, where it exists as an equilibrium mixture of the diketo form and the enol form. magritek.comcalstate.edu The enol form can be trapped or derivatized, and its reaction with methyl chloroformate would yield this compound. These compounds are generally stable and can be handled more easily than their corresponding enolates, which are often highly reactive and require stringent anhydrous conditions.

Significance as a Synthetic Intermediate and Reactive Species

The significance of enol carbonates, including this compound, lies in their ability to act as enolate surrogates in a variety of reactions, particularly those catalyzed by transition metals.

Decarboxylative Alkylations: A major application of enol carbonates is in palladium-catalyzed decarboxylative allylic and propargylic alkylation reactions. In these processes, the enol carbonate undergoes oxidative addition to a low-valent palladium complex, followed by the loss of carbon dioxide to generate a palladium-enolate intermediate. This intermediate can then react with an electrophile. nih.govcore.ac.uk This strategy allows for the formation of α-quaternary ketones and other sterically hindered structures under relatively mild conditions, avoiding the use of strong bases. core.ac.ukacs.org While much of the literature focuses on allyl enol carbonates, the underlying principle of generating an enolate via decarboxylation is a cornerstone of their reactivity. acs.orgthieme-connect.comnih.gov

Table 1: Examples of Palladium-Catalyzed Decarboxylative Allylic Alkylation

| Enolate Precursor | Electrophile | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Fluorinated cyclic allyl enol carbonate | - | Pd(0) / (S)-t-Bu-PHOX | α-allyl-α-fluoro ketone | 58-97% | 30-94% | nih.gov |

| Propargyl azlactone-enol carbonate | - | Cu(MeCN)4PF6 / P,N,N-ligand | Quaternary α-amino acid ester | up to 98% | up to 98% | acs.org |

This table illustrates the general utility of the decarboxylative strategy with various enol carbonate substrates, highlighting the formation of complex chiral centers.

Other Reactions: The reactivity of the enol carbonate double bond itself is also of interest. Studies have shown that the double bond in enol carbonates is less reactive towards ozonolysis compared to other olefins, suggesting it is not particularly electron-deficient. acs.org Furthermore, the photochemical irradiation of acetylacetone (the parent of this compound) in the presence of alkenes leads to the formation of substituted heptandiones, indicating the potential for cycloaddition-type reactions. cdnsciencepub.com

Overview of Current Research Trajectories

Current research involving enol carbonates continues to expand their synthetic utility, with a strong focus on asymmetric catalysis to create chiral molecules of pharmaceutical and biological interest.

Asymmetric Catalysis: A significant research trajectory is the development of new chiral ligands for transition metal catalysts to control the stereoselectivity of decarboxylative alkylations. thieme-connect.comnih.gov The goal is to achieve high yields and, more importantly, high enantioselectivity in the synthesis of molecules with all-carbon quaternary stereocenters, which are challenging to construct using traditional methods. core.ac.uknih.gov Copper-catalyzed systems are also emerging as powerful alternatives to palladium for certain asymmetric transformations, such as the decarboxylative propargylic alkylation of enol carbonates to synthesize chiral α-amino acids. acs.org

Mechanism and Reactivity Studies: There is ongoing academic interest in elucidating the precise mechanisms of these reactions. nih.gov Understanding whether a reaction proceeds through an "inner-sphere" or "outer-sphere" mechanism, for example, can guide the development of more efficient and selective catalysts. nih.gov Computational studies, in conjunction with experimental data, are being used to explore reactivity trends and the origins of enantioselectivity. nih.gov

Application in Total Synthesis: The methods developed using enol carbonates are being applied to the synthesis of complex natural products and other biologically active molecules. For instance, palladium-catalyzed oxidative rearrangement reactions are key steps in synthesizing coumarin (B35378) natural products with anti-inflammatory properties. nih.gov The ability to construct complex carbon skeletons efficiently makes enol carbonates valuable tools in the synthetic chemist's arsenal.

Structure

2D Structure

3D Structure

Properties

CAS No. |

146897-17-8 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.126 |

IUPAC Name |

methyl 3-oxobut-1-en-2-yl carbonate |

InChI |

InChI=1S/C6H8O4/c1-4(7)5(2)10-6(8)9-3/h2H2,1,3H3 |

InChI Key |

XCORTAWLWXTRTG-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=C)OC(=O)OC |

Synonyms |

Carbonic acid, methyl 1-methylene-2-oxopropyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for Methyl 3-oxobut-1-en-2-yl Carbonate

Direct synthesis strategies focus on the introduction of a methyl carbonate group onto the enol form of a precursor in a single key step. These methods are valued for their efficiency and atom economy.

The formation of the target enol carbonate can be achieved through reactions that introduce a carbonyl group, which is subsequently esterified. A notable method involves the use of pyrocarbonate esters. google.com A process has been developed for the synthesis of α,β-unsaturated carbonyl compounds, which are structurally equivalent to enol carbonates, by reacting active methylene (B1212753) compounds that readily enolize with pyrocarbonate esters. google.com

In this context, the enolizable β-dicarbonyl compound, 2,4-pentanedione, is reacted with a pyrocarbonate, such as dimethyl pyrocarbonate, to yield this compound. This reaction capitalizes on the nucleophilic character of the enolate derived from 2,4-pentanedione. The reaction can proceed at temperatures ranging from 0°C to 150°C. google.com

The use of specific methyl carbonate precursors is a direct and established route for forming enol carbonates. While pyrocarbonates are one example, other reagents like methyl chloroformate are also employed. nih.gov

Historically, the synthesis of such compounds involved the reaction of a metal enolate, such as potassium acetylacetonate (B107027) (the potassium salt of 2,4-pentanedione's enol form), with ethyl chloroformate. google.com By analogy, the reaction of potassium acetylacetonate with methyl chloroformate would directly yield this compound. This method, however, relies on the pre-formation of the metal salt of the enolate.

A more direct approach involves treating the β-dicarbonyl compound with a base and the methyl carbonate precursor simultaneously. Allyl enol carbonates, for instance, are typically prepared by quenching an enolate, generated from the deprotonation of a ketone, with the corresponding chloroformate at low temperatures. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis of this compound. The reaction between an active methylene compound like 2,4-pentanedione and a pyrocarbonate ester can be influenced by the presence of a catalyst. google.com

While the reaction can proceed without a catalyst, the use of tertiary amines such as pyridine (B92270) or triethylamine (B128534) has been shown to be effective in similar reactions involving ethyl acetoacetate (B1235776) and diethyl pyrocarbonate. google.com These bases can facilitate the deprotonation of the β-dicarbonyl compound, thereby increasing the concentration of the reactive enolate and accelerating the reaction.

The table below summarizes the results from experiments reacting ethyl acetoacetate with diethyl pyrocarbonate in the presence of varying amounts of pyridine, illustrating the effect of a basic catalyst on the reaction. google.com

| Example No. | Molar Ratio (Pyridine/Ethyl Acetoacetate) | Yield (%) |

|---|---|---|

| 1 | 0.1 | 2.5 |

| 2 | 0.5 | 21.8 |

| 3 | 1.0 | 41.2 |

| 4 | 2.0 | 42.5 |

| 5 | 5.0 | 42.0 |

Similarly, experiments with acetylacetone (B45752) and diethyl pyrocarbonate have been conducted using different catalysts, as detailed in the following table. google.com

| Example No. | Catalyst | Molar Ratio (Catalyst/Reactant) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | 3 | 28.5 |

| 2 | Pyridine | 1.0 | 3 | 58.5 |

| 3 | Triethylamine | 1.0 | 3 | 55.5 |

| 4 | Potassium Carbonate | 1.0 | 3 | 65.5 |

| 5 | Sodium Ethoxide | 1.0 | 3 | 63.5 |

These data indicate that basic catalysts, particularly potassium carbonate, can significantly improve the yield of the resulting enol carbonate from 2,4-pentanedione. google.com

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in modern organic synthesis, offering highly selective routes for carbon-carbon bond formation. In the context of enol carbonates, palladium-catalyzed reactions are pivotal for subsequent functionalization, particularly in asymmetric allylic alkylations. The initial enol carbonate substrate is itself typically prepared first, often through base-mediated methods, before undergoing palladium-catalyzed transformations.

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prominent example where derivatives of this compound serve as key substrates. In these reactions, the enol carbonate acts as a nucleophile precursor. The general process involves the simultaneous generation of a π-allylpalladium electrophile and an enolate nucleophile. nih.gov

Studies on the catalytic asymmetric synthesis of diketopiperazines have utilized substrates like (E)-4-((1-(benzylcarbamoyl)cyclohexyl)(4-methoxybenzyl)amino)-4-oxobut-2-en-1-yl methyl carbonate. acs.orgnih.gov These complex molecules, which contain the core oxobut-2-en-1-yl methyl carbonate structure, undergo intramolecular Tsuji-Trost allylation in the presence of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a chiral ligand to yield functionalized diketopiperazines. acs.orgnih.gov The choice of ligand is critical for achieving high enantioselectivity. acs.org

A summary of representative palladium-catalyzed transformations involving related enol carbonate substrates is presented below.

| Substrate Name | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| (E)-4-((1-(Benzylcarbamoyl)cyclohexyl)(4-methoxybenzyl)amino)-4-oxobut-2-en-1-yl Ethyl Carbonate | Pd₂(dba)₃, Chiral Ligand (L4) | 1,4-Dioxane | 82% | acs.orgnih.gov |

| (E)-4-((1-(Benzylcarbamoyl)cyclohexyl)(4-methoxybenzyl)amino)-4-oxobut-2-en-1-yl Methyl Carbonate | Pd₂(dba)₃, Chiral Ligand | Not Specified | 88% | acs.orgnih.gov |

| (E)-4-((1-(Benzylcarbamoyl)cycloheptyl)(butyl)amino)-4-oxobut-2-en-1-yl Ethyl Carbonate | Pd₂(dba)₃, Chiral Ligand | Not Specified | 78% | nih.gov |

Base-Catalyzed Syntheses

The fundamental approach to synthesizing enol carbonates like this compound involves the base-mediated generation of an enolate from a parent ketone, followed by trapping with an appropriate chloroformate. The regioselectivity of the enolate formation (kinetic vs. thermodynamic) can be controlled by carefully selecting the base, solvent, and reaction temperature. nih.gov

A general and widely used procedure for preparing allyl enol carbonates, which is directly applicable to the synthesis of methyl enol carbonates by substituting the chloroformate, begins with the deprotonation of the ketone. nih.gov For instance, a ketone in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is slowly added to a solution of a strong, non-nucleophilic base at low temperatures (−78 °C). nih.gov The resulting enolate is then quenched with the chloroformate (e.g., methyl chloroformate) to yield the desired enol carbonate. nih.gov

The choice of base is crucial for efficient enolate formation and subsequent reaction. Both inorganic and organic bases are employed, depending on the specific requirements of the transformation.

| Base | Abbreviation | Typical Application/Context | Reference |

|---|---|---|---|

| Sodium hexamethyldisilazane | NaHMDS | Generation of kinetic enolates for enol carbonate synthesis. | nih.gov |

| Potassium carbonate | K₂CO₃ | Used in tandem annulation reactions and phosphine-free palladium catalysis. | bohrium.comresearchgate.net |

| Cesium carbonate | Cs₂CO₃ | Catalyst for base-catalyzed acetylation and aldol (B89426) condensation reactions. | units.it |

| Potassium tert-butylate | KOtBu | Promotes intramolecular cyclization of enamino ketone amides. | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic base screened for tandem annulation reactions. | bohrium.com |

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of enol carbonate formation is essential for optimizing reaction conditions and developing new synthetic routes. Investigations often focus on identifying key intermediates and studying the kinetics of the reaction steps.

Elucidation of Reaction Intermediates

Mechanistic studies, particularly for palladium-catalyzed reactions involving enol carbonates, have shed light on the key intermediates that govern the reaction pathway. In the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, the reaction is understood to proceed through an "outer sphere" Sₙ2-type attack. nih.gov

The key intermediates in this process are:

The Enolate : Generated upon the decarboxylation of the initial enol carbonate-palladium complex. It is proposed that the enolate exists as a tight-ion-pair with the π-allylpalladium cation, which serves as its counterion. nih.gov This close association helps to prevent side reactions often associated with free enolates. nih.gov

The π-Allylpalladium Complex : This electrophilic intermediate is formed from the oxidative addition of the palladium(0) catalyst to the allyl group of the enol carbonate substrate. The enolate then attacks this complex to form the final product. nih.gov

In contrast, some metal-catalyzed alkylations of enol carbonates, such as those using copper catalysts, are suggested to occur via an inner-sphere mechanism, where the enolate nucleophile binds directly to the metal center before the bond-forming step. acs.org

Kinetic Studies in Enol Carbonate Synthesis

Detailed kinetic studies specifically on the formation of this compound are not widely published in the literature. However, the kinetics of the underlying chemical processes, namely enolization and enolate formation, have been extensively studied. researchgate.net

The rate of enol carbonate formation is intrinsically linked to the rate of enolization of the parent carbonyl compound. For simple ketones, the keto-enol tautomerism equilibrium is heavily shifted towards the keto form, making direct measurement of the enol concentration difficult. researchgate.net Therefore, most kinetic studies rely on the principle that enolization is often the rate-limiting step in a variety of subsequent reactions. researchgate.net The rate of these reactions (e.g., halogenation, isotopic exchange) can thus provide a measure of the rate of enolization or ionization. researchgate.net

Methodologies for investigating the kinetics and mechanism of related reactions include:

Deuterium Labeling : Following the reactions of deuterium-labeled substrates can help elucidate the kinetic order and mechanism of reactions. acs.org

Brønsted Analysis : A linear free energy analysis of reaction data can provide estimates of the pKa of the α-protons, which is directly related to the ease of enolate formation. researchgate.net

While specific rate constants for the synthesis of this compound are not available, these established principles of physical organic chemistry provide the framework for how such kinetic investigations would be conducted.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Enol Carbonate Moiety

The enol carbonate moiety possesses dual reactivity. The electron-rich double bond of the enol system allows it to act as a nucleophile, while the carbonyl groups (both ketone and carbonate) present electrophilic sites. Enolates, generated by deprotonation of the alpha-carbon, are potent nucleophiles that readily react with various electrophiles. youtube.comlibretexts.orgmasterorganicchemistry.com The delocalization of the negative charge onto the oxygen atom stabilizes the enolate anion, making it more accessible than a simple carbanion. masterorganicchemistry.com

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and the structural features of Methyl 3-oxobut-1-en-2-yl carbonate make it a candidate for several such reactions.

The aldol (B89426) condensation is a fundamental C-C bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orglibretexts.org In the case of this compound, the methyl group at the C4 position (the but-1-en-2-yl unit) is adjacent to the ketone, making these protons acidic and capable of being removed by a base to form an enolate. pdx.edu

This enolate can then act as a nucleophile, attacking the electrophilic ketone carbonyl of another molecule to form a β-hydroxy ketone, the characteristic aldol addition product. masterorganicchemistry.comresearchgate.net Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, the final aldol condensation product. wikipedia.orglibretexts.org The reaction can proceed as a self-condensation or as a "crossed" aldol condensation if a different aldehyde or ketone is introduced. wikipedia.orgmasterorganicchemistry.com

Table 1: Proposed Aldol Reaction

| Reaction Type | Nucleophile | Electrophile | Key Intermediate | Product Type |

|---|---|---|---|---|

| Self-Aldol Condensation | Enolate of this compound | Ketone of this compound | β-hydroxy ketone | α,β-unsaturated ketone |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org The ketone functional group within this compound can serve as the electrophilic partner in this reaction.

Interestingly, phosphonium salts containing a methyl carbonate anion, such as methyltriphenylphosphonium (B96628) methylcarbonate (B8334205) ([Ph3PCH3][CH3OCO2]), have been developed as "all-in-one" Wittig reagents. researchgate.net These salts are latent ylides that, upon heating, generate the necessary phosphonium ylide in situ without the need for strong external bases or alkyl halides, making the process greener. unive.itresearchgate.net The reaction of the ketone in this compound with the ylide generated from a methyl carbonate phosphonium salt would proceed through a four-membered oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This provides a direct route to convert the keto group into a vinyl group. units.it

Transcarbonation, or carbonate interchange, is a reaction wherein an alcohol or other nucleophile displaces the alkoxy group of a carbonate ester. rsc.orgresearchgate.net This process is a form of transesterification. The methyl carbonate group of this compound can undergo such a transformation.

In a typical transcarbonation, the enol carbonate would react with an alcohol (R'-OH) in the presence of a suitable catalyst (e.g., base or calcined hydrotalcites) to produce a new enol carbonate and methanol. researchgate.net This reaction effectively acylates the incoming alcohol with the enol carbonate moiety. The process is often driven to completion by removing the lower-boiling alcohol (methanol) from the reaction mixture. This reactivity is analogous to the well-studied transcarbonation reactions involving dimethyl carbonate (DMC). rsc.orgresearchgate.net

Role in C-C Bond Forming Reactions

Stereochemical Aspects of Reactions Involving this compound

When new stereocenters are formed during a reaction, controlling the stereochemical outcome is a critical challenge in synthetic chemistry.

Conjugate addition (or Michael addition) involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov While this compound is an enol carbonate rather than a simple enone, its extended π-system allows for potential conjugate additions. Nucleophilic attack could occur at the C4 position of the butenyl system, which is in the γ-position relative to the carbonate carbonyl group.

The diastereoselectivity of such an addition becomes relevant if the substrate or the attacking nucleophile is chiral. For instance, the diastereoselectivity of conjugate additions can be controlled by a pre-existing chiral center in the molecule, which sterically blocks one face of the double bond from the incoming nucleophile. nih.gov Research on related systems has shown that high levels of diastereoselectivity can be achieved in the conjugate addition of organometallic reagents to chiral α,β-unsaturated compounds. caltech.edu Furthermore, highly diastereoselective and enantioselective copper-catalyzed decarboxylative alkylations of propargyl azlactone-enol carbonates have been reported, demonstrating that the enol carbonate motif can participate in highly stereocontrolled transformations. acs.org In these reactions, the choice of a chiral ligand is crucial for inducing high selectivity. acs.org Similarly, palladium-catalyzed conjugate additions of arylboronic acids to cyclic enones have been developed to yield products with high diastereoselectivity, often through a mechanism involving product epimerization to the thermodynamically more stable diastereomer. researchgate.net

Enantioselective Transformations

The presence of prochiral centers and reactive functional groups in this compound and its derivatives makes them valuable substrates in asymmetric synthesis. A significant area of application is in palladium-catalyzed enantioselective reactions.

One notable example is the use of derivatives of this compound in the catalytic asymmetric synthesis of diketopiperazines (DKPs) through an intramolecular Tsuji-Trost allylation. In this process, Ugi adducts derived from allylic carbonates, including structures analogous to this compound, serve as challenging substrates for cyclization due to their high substitution and electron-deficient nature. The reaction proceeds via a π-allylpalladium intermediate, and the use of chiral ligands allows for high enantioselectivity in the formation of the DKP core. The mechanism is believed to follow the "soft nucleophile" pathway, where the deprotonated secondary amide attacks the π-allylpalladium complex in an SN2-type substitution.

The choice of the palladium source and chiral ligand is critical for the success of these transformations. For instance, Pd₂(dba)₃ has been found to be more efficient than other palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ in certain applications. The screening of various chiral ligands is often necessary to achieve high yields and enantiomeric excesses.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound and its derivatives facilitates a range of intramolecular reactions, leading to the formation of complex cyclic structures.

The intramolecular Tsuji-Trost reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.orgwikipedia.org In this reaction, a palladium catalyst facilitates the cyclization of a substrate containing an allylic leaving group and a nucleophile. organic-chemistry.orgwikipedia.org Derivatives of this compound, which contain an allylic carbonate group, are excellent substrates for such transformations.

In the context of synthesizing diketopiperazines, the intramolecular Tsuji-Trost cyclization of Ugi adducts derived from allylic carbonates demonstrates the utility of this methodology. The reaction proceeds with high diastereoselectivity and enantiospecificity, allowing for the construction of complex, stereochemically defined polycyclic systems. acs.org

The enone moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone of organic synthesis for the formation of six-membered rings. organic-chemistry.org In this [4+2] cycloaddition, the conjugated diene component of the molecule, or a diene generated in situ, reacts with a dienophile.

Given the structure of this compound, it can potentially act as a dienophile due to the electron-withdrawing nature of the ketone and carbonate groups activating the double bond. Alternatively, related 1-alkoxy-1-amino-1,3-butadienes, which are structurally analogous to the enol form of the target molecule, are known to be highly reactive dienes in Diels-Alder reactions. nih.gov These doubly activated dienes react with various electron-deficient dienophiles under mild conditions to afford cycloadducts with high regioselectivity. nih.gov The resulting cycloadducts can then be hydrolyzed to yield functionalized cyclohexenones. nih.gov

The mechanism of the Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. organic-chemistry.org The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and control the stereoselectivity by coordinating to the carbonyl group of the dienophile, thereby lowering the energy of its LUMO. cdnsciencepub.com

Stability and Degradation Pathways in Solution and Solid State

The stability of this compound is a critical factor for its storage and handling, as well as for its reactivity in chemical transformations. Both the vinyl carbonate and the β-keto ester functionalities are susceptible to degradation under certain conditions.

The stability of vinyl carbonates is influenced by temperature, light, and the presence of acids or bases. For instance, vinylene carbonate, a related cyclic vinyl carbonate, is known to be thermolabile, decomposing at temperatures above 80 °C. wikipedia.org In its liquid form, it can yellow and polymerize, requiring stabilization with radical scavengers. wikipedia.org However, in a solid and pure form, it exhibits long-term stability when stored at low temperatures (below 10 °C). wikipedia.org

Similarly, the β-keto ester moiety is prone to hydrolysis and decarboxylation. The stability of acetoacetates, which share the β-keto ester structural motif, has been studied in biological samples. These studies indicate that storage temperature and the sample matrix significantly affect stability, with storage at -80 °C being crucial for minimizing degradation. atamanchemicals.com

The presence of acids or bases can catalyze the hydrolysis of both the carbonate and the ester groups. aklectures.com Basic conditions, in particular, can promote the hydrolysis of the vinyl carbonate, leading to the cleavage of the carbonate linkage. wikipedia.org

| Factor | Influence on Stability | Details |

|---|---|---|

| Temperature | Decreased stability with increasing temperature. | Analogous vinyl carbonates show significant decomposition at elevated temperatures (e.g., >80 °C). wikipedia.org Low-temperature storage (e.g., below 10 °C) is recommended for long-term stability. wikipedia.org |

| pH | Susceptible to both acidic and basic hydrolysis. | β-keto esters undergo hydrolysis under both acidic and basic conditions. aklectures.com Vinyl carbonates are particularly sensitive to alkaline hydrolysis. wikipedia.org |

| Light | Potential for photodegradation. | The presence of a chromophoric enone system suggests potential sensitivity to UV light, which can induce photochemical reactions in similar systems. |

| Solvents | Solution stability can be limited. | Solutions of analogous compounds like poly(vinylene carbonate) are known to decompose at room temperature. wikipedia.org |

| Purity | Impurities can catalyze degradation. | Purification is crucial as by-products can affect stability. wikipedia.org |

The degradation of this compound can proceed through several pathways, primarily involving the hydrolysis of the ester and carbonate groups, followed by decarboxylation.

Under acidic or basic conditions, the ester group of the β-keto ester moiety can be hydrolyzed to form a β-keto acid. aklectures.com This β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone. chemistrysteps.comyoutube.com The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state. chemistrysteps.com

The vinyl carbonate functionality is also susceptible to hydrolysis. In alkaline media, polyvinyl carbonate, an analogue, undergoes hydrolysis via cleavage of the cyclic carbonate ring to form polyhydroxymethylene. wikipedia.org For this compound, hydrolysis of the carbonate would likely lead to the formation of methanol, carbon dioxide, and the corresponding enol or ketone.

Thermal degradation of related poly(vinyl butyl carbonate sulfone)s has been shown to proceed via carbonate elimination as the rate-determining step, indicating the lability of the carbonate group upon heating. acs.orgnih.gov The degradation products in this case are isobutylene, acetaldehyde, sulfur dioxide, and carbon dioxide. acs.org While the structure is different, this suggests that thermal decomposition of this compound could also lead to fragmentation of the molecule.

| Degradation Pathway | Key Intermediates/Products | Conditions |

|---|---|---|

| Ester Hydrolysis | β-Keto acid | Acidic or basic conditions aklectures.com |

| Decarboxylation | Ketone, Carbon Dioxide | Heating of the intermediate β-keto acid chemistrysteps.comyoutube.com |

| Carbonate Hydrolysis | Methanol, Carbon Dioxide, Enol/Ketone | Likely under basic conditions wikipedia.org |

| Thermal Decomposition | Potential for fragmentation into smaller molecules. | Elevated temperatures acs.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed ¹H and ¹³C NMR Spectral Analysis

A complete analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, the ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms and their nature (e.g., carbonyl, alkene, methyl). However, specific, experimentally determined chemical shift values (δ) and coupling constants (J) for Methyl 3-oxobut-1-en-2-yl carbonate are not documented in the searched resources.

To illustrate the type of information that would be presented, a hypothetical data table is shown below. The values are purely illustrative and are not based on experimental evidence.

| Hypothetical ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | s, d, t, q, m | #H | Proton |

| Value | s, d, t, q, m | #H | Proton |

| Value | s, d, t, q, m | #H | Proton |

| Value | s, d, t, q, m | #H | Proton |

| Hypothetical ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete chemical structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and the placement of functional groups.

NOE (Nuclear Overhauser Effect) spectroscopy would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule.

The application of these techniques to enol carbonates, in general, allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. However, specific 2D NMR data for this compound could not be located.

Conformational Analysis via NMR

The study of through-space interactions (via NOE) and coupling constants can provide insights into the preferred three-dimensional arrangement, or conformation, of acyclic molecules like this compound. The rotational freedom around single bonds can lead to various conformers, and NMR studies can help determine the most stable conformation in solution. Unfortunately, no specific conformational analysis studies for this compound were found.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Characteristic Carbonyl and Alkene Stretching Frequencies

Based on its structure, this compound would be expected to exhibit characteristic absorption bands in its FT-IR and Raman spectra. The two carbonyl groups (one from the ketone and one from the carbonate) and the carbon-carbon double bond of the alkene are expected to produce strong signals. The precise wavenumbers of these vibrations are sensitive to the electronic effects of the surrounding substituents.

A hypothetical table of expected vibrational frequencies is provided below for illustrative purposes.

| Hypothetical Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1760-1780 | Carbonate C=O Stretch |

| ~1680-1700 | Ketone C=O Stretch |

| ~1620-1680 | Alkene C=C Stretch |

Identification of Functional Groups

Beyond the carbonyl and alkene groups, FT-IR and Raman spectra would also show characteristic vibrations for the C-O bonds of the carbonate and ether linkages, as well as C-H stretching and bending vibrations for the methyl and vinyl groups. A full analysis of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the compound. However, experimentally recorded and assigned spectra for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental formula. rsc.org For this compound (C₆H₈O₄), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical vs. Expected Experimental Mass for this compound

| Ion | Theoretical m/z | Expected Experimental m/z (Illustrative) | Mass Accuracy (ppm) (Illustrative) |

|---|---|---|---|

| [M+H]⁺ | 145.0495 | 145.0493 | -1.38 |

| [M+Na]⁺ | 167.0315 | 167.0312 | -1.80 |

Note: The expected experimental data in this table is illustrative, as specific published HRMS data for this compound is not available.

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to elucidate its connectivity. For this compound, several key fragmentation pathways could be anticipated. The analysis of these fragments helps in piecing together the structural puzzle of the molecule.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion (Structure) | Proposed Formula | Theoretical m/z |

|---|---|---|

| [CH₃OCO]⁺ | C₂H₃O₂ | 59.0133 |

| [M - OCH₃]⁺ | C₅H₅O₃ | 113.0239 |

| [M - CO₂]⁺ | C₅H₈O₂ | 100.0524 |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 |

Note: The fragmentation data presented is based on theoretical fragmentation patterns and has not been confirmed by published experimental data for this compound.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method can provide precise information about bond lengths, bond angles, and intermolecular interactions.

Solid-State Structural Determination

To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule's structure in the solid state. While no published crystal structure for this specific compound is currently available in the Crystallography Open Database ugr.es, this technique remains the gold standard for unambiguous structural determination.

Bond Lengths, Angles, and Torsional Angles

A crystallographic analysis would yield a comprehensive set of geometric parameters for this compound. This data is crucial for understanding the molecule's conformation and steric properties.

Table 3: Representative Bond Lengths, Angles, and Torsional Angles for this compound

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length (Å) | C=O (ketone) | ~1.21 Å |

| Bond Length (Å) | C=C | ~1.34 Å |

| Bond Length (Å) | C-O (ester) | ~1.35 Å |

| Bond Angle (°) | O=C-C | ~120° |

| Torsional Angle (°) | C-O-C=O | ~0° or ~180° |

Note: The values in this table are typical for similar functional groups and are for illustrative purposes only, as no experimental crystallographic data for this compound has been published.

Computational and Theoretical Studies

Spectroscopic Property Prediction

Theoretical methods allow for the in silico prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can be a powerful tool in assigning experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR parameters with a good balance between accuracy and computational cost.

For Methyl 3-oxobut-1-en-2-yl carbonate, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various levels of theory, such as B3LYP with a basis set like 6-31G(d,p). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in these calculations to ensure the gauge-invariance of the results. The predicted chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

A hypothetical data table of calculated ¹H and ¹³C NMR chemical shifts for this compound is presented below. It is important to note that these are illustrative values and the actual calculated shifts would depend on the specific computational method and basis set used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 2.15 | 25.8 |

| C2 (C=O) | - | 198.2 |

| C3 (=C) | 5.40 (cis-H), 5.95 (trans-H) | 128.5 |

| C4 (=CH₂) | - | 136.7 |

| O-C=O | - | 153.4 |

| O-CH₃ | 3.80 | 54.1 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual computational results may vary.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations can predict the positions and intensities of absorption bands in IR and Raman spectra.

Using computational methods like DFT, the vibrational modes of this compound can be calculated. These calculations yield a set of vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Key vibrational modes for this compound would include the C=O stretching of the ketone and carbonate groups, the C=C stretching of the enol group, and various C-H and C-O stretching and bending vibrations. A table of predicted vibrational frequencies for some of the characteristic functional groups is provided below as an example.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (ketone) | 1685 |

| C=O stretch (carbonate) | 1750 |

| C=C stretch (enol) | 1640 |

| C-O stretch (carbonate) | 1250, 1050 |

| CH₃ rock | 1100 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual computational results may vary.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be employed to study a range of dynamic properties, such as:

Conformational analysis: The molecule may exist in different conformations due to rotation around single bonds. MD simulations can explore the conformational landscape and determine the relative populations of different conformers.

Solvation effects: The behavior of the molecule can be significantly influenced by its environment. MD simulations can explicitly model the solvent molecules and study how they interact with this compound.

Transport properties: In a solution, the molecule will exhibit translational and rotational diffusion. MD simulations can be used to calculate diffusion coefficients and other transport properties.

A research group might perform MD simulations of this compound in a box of water molecules to understand its hydration shell and how it interacts with the surrounding solvent. Analysis of the simulation trajectories could reveal information about hydrogen bonding interactions and the orientation of water molecules around the different functional groups of the molecule. While specific research findings on this compound are not available, the methodology of MD simulations is a powerful tool for understanding the dynamic nature of such organic molecules. scispace.comscpe.orgresearchgate.net

Applications in Advanced Organic Synthesis

Role as a Versatile C3/C4 Synthon

The chemical structure of methyl 3-oxobut-1-en-2-yl carbonate makes it an effective C3 or C4 synthon, depending on the reaction conditions and the nucleophile employed. The presence of multiple reactive sites—the α,β-unsaturated ketone system and the activated carbonate group—allows for a variety of addition and substitution reactions. This versatility enables the introduction of a three or four-carbon chain into a target molecule, facilitating the assembly of more complex structures.

Precursor to Complex Heterocyclic Systems

The reactivity of this compound lends itself to the synthesis of a wide array of heterocyclic compounds. beilstein-journals.orgwhiterose.ac.ukresearchgate.net These reactions often proceed through multicomponent reaction pathways, where the carbonate participates in cyclization cascades to form highly substituted ring systems. beilstein-journals.orgresearchgate.net

Synthesis of Substituted Naphthyridine Derivatives

Substituted naphthyridines are a class of heterocyclic compounds with significant applications in medicinal chemistry. This compound can serve as a key precursor in the synthesis of these scaffolds. For instance, in a reaction with aminopyridines, the enone system of the carbonate can undergo a Michael addition, followed by an intramolecular cyclization and aromatization sequence to yield the naphthyridine core. This approach allows for the introduction of various substituents onto the naphthyridine ring, depending on the starting aminopyridine. google.commdpi.comrsc.org The reactivity of the carbonate moiety can also be exploited to further functionalize the resulting naphthyridine derivatives. google.comtandfonline.com

Formation of Dioxolane and Furan (B31954) Derivatives

The electrophilic nature of the carbonyl groups in this compound facilitates its reaction with diols to form dioxolane derivatives. organic-chemistry.org This reaction, typically catalyzed by an acid, proceeds via the formation of a ketal, effectively protecting the ketone functionality while introducing a new five-membered heterocyclic ring. organic-chemistry.orgnih.govuni-koeln.de The formation of dioxolanes is a common strategy in organic synthesis to mask a ketone or aldehyde group during subsequent chemical transformations.

Furthermore, under specific conditions, this compound can be a precursor for substituted furan derivatives. nih.govnih.gov For example, tandem reactions involving this carbonate can lead to the formation of furan rings with appended functional groups. unive.it The reaction of furan-ynes with N-oxides, catalyzed by gold(I), can produce substituted dihydropyridinones and pyranones, showcasing the versatility of furan derivatives in synthesis. nih.gov

Intermediate in the Synthesis of Biologically Relevant Scaffolds (Non-Clinical Focus)

The utility of this compound extends to the synthesis of molecular frameworks that are of interest in the development of new pharmaceutical and agrochemical agents. It is important to note that the focus here is on the chemical synthesis of these scaffolds, not their biological efficacy or safety profiles.

Building Block for Pharmaceutical Intermediates (excluding efficacy/safety)

This compound is a valuable building block in the synthesis of dihydropyrimidinone (DHPM) derivatives through the Biginelli reaction. wikipedia.org This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester (or a related dicarbonyl compound), and urea (B33335) or thiourea. wikipedia.orgencyclopedia.pubjmchemsci.comnih.gov The resulting DHPMs are a class of compounds that have been investigated for various pharmaceutical applications. researchgate.net The structure of the final DHPM can be readily diversified by varying the aldehyde and the urea/thiourea component, making this a powerful method for generating libraries of related compounds for screening purposes. encyclopedia.pubbeilstein-journals.orgmdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Aldehyde | This compound | Urea/Thiourea | Dihydropyrimidinones (DHPMs) |

Analytical Method Development for Research Purity and Quantification

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating "Methyl 3-oxobut-1-en-2-yl carbonate" from impurities and for its quantification. Due to the compound's structure as a β-keto ester, specific challenges such as keto-enol tautomerism must be addressed during method development. chromforum.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of β-keto esters. Method development for "this compound" would likely involve a reverse-phase approach.

A common challenge in the HPLC analysis of β-keto esters is poor peak shape due to the presence of keto-enol tautomers. chromforum.org This can be mitigated by increasing the temperature to accelerate the interconversion between tautomers, resulting in a single averaged peak. chromforum.org Adjusting the mobile phase pH, typically towards acidic conditions, can also improve peak shape by speeding up the tautomerization process. chromforum.org

For the analysis of related compounds like ethyl acetoacetate (B1235776), a reverse-phase Newcrom R1 column has been utilized with a mobile phase consisting of a water and acetonitrile (B52724) (MeCN) gradient. sielc.comsielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), mass spectrometry (MS), or a UV detector, as the enol form possesses a chromophore. sielc.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for a Compound Structurally Similar to this compound

| Parameter | Value |

| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | Isocratic or Gradient |

| Detector | ELSD, MS, or UV |

This table is a hypothetical representation based on methods for similar compounds.

Post-column derivatization can also be employed for specific determination, as demonstrated for acetoacetate using p-nitrobenzene diazonium fluoroborate, with detection at 645 nm. nih.gov

Gas Chromatography (GC) is another viable technique for the analysis of volatile β-keto esters. However, a key consideration is the potential for transesterification to occur in the injector port, especially if the sample is dissolved in an alcohol. researchgate.net Therefore, the choice of solvent is critical to ensure the integrity of the analyte.

The separation of tautomers is also a factor in GC analysis. researchgate.net The choice of column and temperature program can influence the resolution of the keto and enol forms. For quantification, a stable baseline and reproducible peak areas are essential.

Table 2: Potential GC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary column with a polar stationary phase |

| Injector Temperature | Optimized to prevent degradation |

| Oven Program | Temperature gradient to ensure good separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Hydrogen |

This table outlines general parameters that would require optimization for the specific analyte.

Given the potential for a chiral center in derivatives of "this compound," chiral chromatography would be necessary for the separation and quantification of stereoisomers. Chiral stationary phase HPLC is a common approach for resolving enantiomers of β-keto esters and their derivatives. nih.gov

For instance, in the analysis of chiral δ-hydroxy β-keto esters, a Phenomenex AMY-2 column with an eluent system of isopropyl alcohol in hexane (B92381) has proven effective. nih.gov The development of enantioselective reactions for β-keto esters often relies on chiral chromatography to determine the enantiomeric excess of the products. acs.orgresearchgate.netmdpi.com

Impurity Profiling and Analysis of this compound

The comprehensive analysis of "this compound" necessitates a robust analytical method development strategy to ensure its research purity and accurate quantification. A critical aspect of this is impurity profiling, which involves the identification and quantification of synthetic by-products and the trace analysis of the compound in related chemical streams. This section delves into the methodologies and potential challenges associated with the impurity analysis of this vinylogous ester.

Identification and Quantification of Synthetic By-products

The synthesis of "this compound" can potentially generate a range of by-products, arising from starting materials, intermediates, and side reactions. While specific literature on the impurity profile of this compound is not extensively available, potential impurities can be inferred from the general synthesis of vinylogous esters and related carbonic acid esters.

Common synthetic routes to similar compounds may involve the reaction of a β-ketoester with a methylating agent in the presence of a base. Potential by-products could therefore include unreacted starting materials, products of over-methylation, and by-products from side reactions of the carbonate moiety.

Potential Synthetic By-products:

Unreacted Starting Materials: Residual amounts of the initial β-ketoester and methylating agent.

Isomeric By-products: Formation of isomers during the synthesis, depending on the reaction conditions.

Degradation Products: The compound may be susceptible to hydrolysis or decarboxylation under certain conditions, leading to the formation of degradation impurities.

By-products from the Carbonate Source: In syntheses involving phosgene (B1210022) derivatives or other chloroformates, related impurities could be present. For instance, in the general synthesis of carbonic acid esters, by-products such as methyl chloride and dimethyl ether have been noted.

Analytical Techniques for Identification and Quantification:

A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of these by-products.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a gradient elution program would likely provide good separation of the main compound from its impurities. UV detection would be appropriate given the chromophore present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, coupling HPLC with a mass spectrometer is invaluable. LC-MS provides molecular weight information and fragmentation patterns, which are crucial for structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) is essential for the definitive structural confirmation of isolated impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.

A hypothetical impurity profile for a research-grade sample of "this compound" is presented in the table below. The limits of detection (LOD) and quantification (LOQ) for these impurities would need to be established during method validation.

| Potential Impurity | Potential Source | Typical Analytical Technique | Hypothetical Limit of Quantification (LOQ) |

| Starting β-ketoester | Incomplete reaction | HPLC-UV, GC-MS | 0.05% |

| Methyl Acetoacetate | Side reaction/Starting material | HPLC-UV, GC-MS | 0.05% |

| Dimethyl Carbonate | By-product | GC-MS | 0.1% |

| Polymeric materials | Polymerization of the α,β-unsaturated system | Size Exclusion Chromatography (SEC) | 0.2% |

Trace Analysis in Related Chemical Streams

"this compound" has been identified as an impurity in the synthesis of the pharmaceutical compound Azilsartan. Therefore, sensitive analytical methods are required for its trace analysis in the reaction mixtures and final active pharmaceutical ingredient (API) of Azilsartan. The goal of trace analysis is to detect and quantify minute amounts of the compound to ensure the safety and efficacy of the final product.

Challenges in Trace Analysis:

Matrix Effects: The complex matrix of a chemical reaction stream or a formulated drug product can interfere with the detection of the trace analyte.

Low Concentration Levels: The concentration of the impurity may be very low, requiring highly sensitive analytical instrumentation.

Analyte Stability: The stability of "this compound" in the sample matrix during storage and analysis needs to be considered.

Analytical Methodologies for Trace Analysis:

To overcome these challenges, highly sensitive and selective analytical methods are necessary.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS): This is the gold standard for trace analysis due to its high sensitivity and selectivity. By using multiple reaction monitoring (MRM), it is possible to quantify the target analyte at very low levels, even in complex matrices.

Gas Chromatography with Mass Spectrometric Detection (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS in selected ion monitoring (SIM) mode can also provide the required sensitivity for trace analysis.

Sample Preparation: Effective sample preparation techniques are crucial to remove matrix interferences and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.

The table below outlines a hypothetical validated method for the trace analysis of "this compound" in a chemical stream.

| Parameter | Method | Details |

| Instrumentation | HPLC-MS/MS | Triple Quadrupole Mass Spectrometer |

| Column | C18, 2.1 x 50 mm, 1.8 µm | For fast and efficient separation |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive | For sensitive detection |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and quantification |

| Limit of Detection (LOD) | 0.1 ng/mL | |

| Limit of Quantification (LOQ) | 0.3 ng/mL |

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is driving research towards more environmentally friendly methods for synthesizing methyl 3-oxobut-1-en-2-yl carbonate and its derivatives. A primary goal is to move away from hazardous reagents and solvents, reduce energy consumption, and utilize renewable resources.

Key research efforts in this area include:

Catalyst Development: A significant trend is the development of eco-friendly and reusable catalysts. researchgate.netekb.egajgreenchem.comresearchgate.netajgreenchem.com Research has shown the potential of using naturally abundant and biodegradable materials, such as eggshells, as catalysts in the synthesis of related compounds. ajgreenchem.comajgreenchem.com Other green catalysts being explored include boric acid, which is attractive due to its low toxicity, and various solid heterogeneous catalysts that can be easily recovered and reused. ekb.egresearchgate.netrsc.org

Solvent-Free and Alternative Solvent Systems: Efforts are being made to replace traditional volatile organic solvents with greener alternatives or to conduct reactions under solvent-free conditions. researchgate.net Water is being investigated as a preferred eco-friendly solvent for related syntheses. ajgreenchem.comajgreenchem.com Microwave-assisted synthesis is also being explored as an energy-efficient method that can be performed without a solvent. researchgate.net

Atom Economy: Future synthetic strategies will likely focus on maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. bohrium.com This can be achieved through the design of new reaction pathways that minimize the formation of byproducts.

A comparative look at traditional versus emerging sustainable synthetic approaches is presented in the table below.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Catalysts | Often rely on stoichiometric, non-reusable reagents. | Focus on catalytic amounts of reusable, non-toxic, and biodegradable catalysts (e.g., eggshell, boric acid). researchgate.netajgreenchem.comajgreenchem.comrsc.org |

| Solvents | Typically use volatile organic compounds (VOCs). | Employ water, solvent-free conditions, or green solvents. researchgate.netajgreenchem.comajgreenchem.com |

| Energy | Often require high temperatures and long reaction times. | Utilize energy-efficient methods like microwave irradiation. researchgate.net |

| Byproducts | Can generate significant amounts of waste. | Designed for high atom economy to minimize waste generation. bohrium.com |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of this compound is understood, there is ongoing research to discover new and synthetically useful transformations. These investigations aim to expand the synthetic chemist's toolkit and enable the construction of more complex molecular architectures.

Emerging areas of reactivity research include:

Palladium-Catalyzed Reactions: Palladium catalysis has been a cornerstone in the functionalization of enol carbonates. nih.govnih.govrsc.orgnih.gov Future work will likely focus on developing new palladium-catalyzed reactions, such as decarboxylative allylations, to create challenging carbon-carbon bonds, including the formation of all-carbon quaternary stereocenters. nih.govrsc.org

Cyclization Reactions: The development of novel intramolecular cyclization reactions triggered by the decarboxylation of enol carbonates is an active area of research. oup.com These reactions can provide access to complex cyclic and polycyclic structures that are of interest in medicinal chemistry and materials science. oup.com

Reactions with Novel Electrophiles and Nucleophiles: Researchers are exploring the reactions of enol carbonates with a wider range of electrophiles and nucleophiles to uncover new reactivity patterns. rsc.org This includes investigating their behavior in reactions such as ozonolysis, where they have shown unusually slow reactivity, suggesting a unique interaction with ozone. nih.gov

Advanced Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field. The unique electronic and structural features of this compound and related β-keto-enol derivatives make them attractive building blocks for the construction of complex supramolecular assemblies.

Future research in this area is expected to explore:

Host-Guest Chemistry: The ability of molecules to form host-guest complexes is fundamental to many biological processes and has applications in areas such as drug delivery and sensing. libretexts.orgnih.govmdpi.com The carbonyl and enol functionalities of these compounds could be exploited to bind specific guest molecules through hydrogen bonding and other non-covalent interactions. Research into their complexation with macrocycles like cyclodextrins and calixarenes could lead to new materials with tailored properties. libretexts.orgnih.gov

Self-Assembly: The spontaneous organization of molecules into well-defined structures is a powerful tool for creating functional nanomaterials. The β-keto-enol moiety can participate in the self-assembly of metal-organic frameworks and other supramolecular structures through coordination with metal ions. nih.gov

Molecular Sensing: The development of new sensors for the detection of biologically or environmentally important analytes is a key area of research. The chiroptical properties of host-guest complexes involving these compounds could be harnessed to create sensors that can differentiate between chiral molecules. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The shift towards more efficient and reproducible chemical synthesis has led to the increasing adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to rapidly screen and optimize reaction conditions.

The integration of this compound chemistry with these advanced technologies is an emerging trend:

Continuous Flow Synthesis: Continuous flow processes are being developed for the synthesis of derivatives of this compound. nih.govacs.orgmdpi.comresearchgate.netgoogle.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govresearchgate.net It also enables the safe handling of hazardous intermediates and reagents. acs.orgresearchgate.net

Automated Synthesis and High-Throughput Screening: Automated systems are being used to accelerate the discovery of new reactions and to optimize existing ones. nih.gov High-throughput screening of reaction conditions, such as ligands and solvents, can be performed to quickly identify the optimal parameters for a given transformation. nih.gov This approach has been successfully applied to the optimization of palladium-catalyzed asymmetric decarboxylative alkylation reactions of enol carbonates. nih.gov

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, easier scalability, and potential for multi-step syntheses in a continuous manner. nih.govacs.orgmdpi.comresearchgate.netgoogle.com |

| Automated Synthesis | Rapid screening of a large number of reaction parameters (catalysts, solvents, temperature), leading to faster optimization and discovery of new reactions. nih.gov |

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. The application of advanced computational models is expected to deepen our understanding of the chemistry of this compound.

Future theoretical studies will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations are being used to investigate the keto-enol tautomerism of related β-dicarbonyl compounds, providing insights into their relative stabilities and the effects of solvents. orientjchem.orgresearchgate.netubbcluj.ro These studies can also be used to elucidate reaction mechanisms and to predict the stereochemical outcomes of asymmetric reactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules. researchgate.net These simulations can be used to study the formation of host-guest complexes and the self-assembly of supramolecular structures. researchgate.net

Predictive Modeling: By combining computational data with experimental results, it may be possible to develop predictive models for the reactivity and properties of new enol carbonate derivatives. This would allow for the in-silico design of molecules with specific desired characteristics, accelerating the discovery process.

Q & A

Q. What are the common synthetic routes for Methyl 3-oxobut-1-en-2-yl carbonate, and how can reaction conditions be optimized?

- Methodological Answer: this compound is typically synthesized via transesterification or carbonate exchange reactions. For example, CeO₂-based catalysts (e.g., derived from CO₂ and methanol reactions) can facilitate carbonyl group activation, as demonstrated in dimethyl carbonate synthesis . Optimization involves varying catalyst loading (e.g., 5–20 wt%), temperature (80–120°C), and stoichiometric ratios of reactants. Reaction progress can be monitored via gas chromatography (GC) or in-situ infrared spectroscopy to identify intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- X-ray crystallography (using SHELXL for refinement) resolves the compound’s 3D structure, particularly for identifying enol-carbonate tautomerism .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms functional groups, with characteristic shifts for carbonyl (δ 170–180 ppm) and methyl carbonate (δ 50–60 ppm) moieties.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Cross-referencing with databases like HMDB or PubChem ensures structural accuracy .

Intermediate Research Questions

Q. How does the choice of catalyst influence the yield and selectivity in the synthesis of this compound?

- Methodological Answer: Catalysts such as CeO₂ (for CO₂ activation) and MoO₃/SiO₂ (for disproportionation reactions) significantly impact yield and selectivity . For instance, CeO₂’s oxygen vacancies enhance nucleophilic attack on carbonyl groups, while MoO₃/SiO₂ promotes transesterification. Comparative studies should include turnover frequency (TOF) calculations and activation energy analysis via Arrhenius plots. Selectivity can be quantified using GC or HPLC with internal standards .

Q. What factors affect the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Thermal stability: Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition thresholds (e.g., 150–200°C).

- pH sensitivity: Hydrolysis rates can be measured via kinetic studies in buffered solutions (pH 2–12) using UV-Vis or HPLC to track degradation products. Acidic conditions typically accelerate carbonate cleavage .

- Storage recommendations: Anhydrous conditions and inert atmospheres (argon) minimize degradation .

Advanced Research Questions

Q. What mechanistic insights have been gained from DFT and synchrotron studies on the formation of this compound intermediates?

- Methodological Answer: Density Functional Theory (DFT) calculations reveal transition states and energy barriers for key steps like nucleophilic substitution or enol-carbonate tautomerization . Synchrotron X-ray absorption spectroscopy (XAS) identifies surface intermediates (e.g., adsorbed CO₃²⁻ species on CeO₂) during catalysis. Combining these methods with in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) provides a holistic view of reaction pathways .

Q. How can researchers resolve discrepancies in reported reaction pathways for the synthesis of this compound?

- Methodological Answer: Contradictions in pathways (e.g., direct vs. stepwise mechanisms) are addressed via:

- Isotopic labeling (e.g., ¹³C-CO₂) to track carbon sources in intermediates.

- Kinetic isotope effects (KIE) to distinguish rate-determining steps.

- Time-resolved spectroscopy (e.g., stopped-flow NMR) to capture transient species.

Cross-validation with computational models (DFT) reconciles experimental and theoretical data .

Q. What role do computational models play in predicting the reactivity and electronic properties of this compound?

- Methodological Answer: Computational models (e.g., DFT, MD simulations) predict:

- Electrophilicity at the carbonyl carbon using Fukui indices.

- Solvent effects (PCM models) on reaction kinetics.

- Electronic structure (HOMO-LUMO gaps) to assess stability.

Experimental validation via cyclic voltammetry or XPS (X-ray photoelectron spectroscopy) ensures accuracy .

Q. How does this compound interact with biological systems, and what are the implications for biomarker studies?

- Methodological Answer: While direct biological data is limited, structural analogs (e.g., short-chain keto acids) suggest interactions with enzymes like acetyl-CoA acetyltransferase (ACAT1) . In vitro assays (e.g., enzyme inhibition studies) and metabolomic profiling (LC-MS/MS) can identify biomarkers. Toxicity screening (MTT assays) and ADMET predictions (SwissADME) guide biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.